5-Tert-butyl-4,5,6,7-tetrahydro-3-trifluoromethyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tert-butyl-4,5,6,7-tetrahydro-3-trifluoromethyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The presence of a trifluoromethyl group and a tert-butyl group in this compound enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-4,5,6,7-tetrahydro-3-trifluoromethyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of transition metal-catalyzed reactions. For example, a Cu(OAc)2-catalyzed reaction can be employed to form the indazole ring by N–N bond formation . The reaction is carried out in DMSO under an oxygen atmosphere, yielding the desired indazole compound in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free and catalyst-free methods are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-4,5,6,7-tetrahydro-3-trifluoromethyl-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in DMF.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
5-Tert-butyl-4,5,6,7-tetrahydro-3-trifluoromethyl-1H-indazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Explored for its anticancer properties and as a potential inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-4,5,6,7-tetrahydro-3-trifluoromethyl-1H-indazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it may inhibit cyclo-oxygenase-2 (COX-2), leading to reduced production of inflammatory mediators . The trifluoromethyl group enhances its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-1H-indazole: Lacks the trifluoromethyl and tert-butyl groups, resulting in different chemical and biological properties.
3-Trifluoromethyl-1H-indazole: Similar structure but without the tert-butyl group, affecting its stability and activity.
5-Tert-butyl-1H-indazole: Lacks the tetrahydro and trifluoromethyl groups, leading to different reactivity and applications.
Uniqueness
The presence of both the trifluoromethyl and tert-butyl groups in 5-Tert-butyl-4,5,6,7-tetrahydro-3-trifluoromethyl-1H-indazole makes it unique. These groups enhance its chemical stability, biological activity, and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H17F3N2 |
---|---|
Molecular Weight |
246.27 g/mol |
IUPAC Name |
5-tert-butyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole |
InChI |
InChI=1S/C12H17F3N2/c1-11(2,3)7-4-5-9-8(6-7)10(17-16-9)12(13,14)15/h7H,4-6H2,1-3H3,(H,16,17) |
InChI Key |
CYMDYOTYZGUNSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C(=NN2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.